molecular formula C8H11ClN2O B13938495 2-Chloro-6-(2-methoxypropan-2-YL)pyrazine

2-Chloro-6-(2-methoxypropan-2-YL)pyrazine

Cat. No.: B13938495
M. Wt: 186.64 g/mol
InChI Key: YCVXHSKQYPNZRP-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-methoxypropan-2-YL)pyrazine is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-methoxypropan-2-YL)pyrazine typically involves the reaction of 2-chloropyrazine with 2-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the methoxypropan-2-yl group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-methoxypropan-2-YL)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding 2-(2-methoxypropan-2-YL)pyrazine.

    Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: 2-(2-methoxypropan-2-YL)pyrazine.

    Substitution: Various substituted pyrazine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(2-methoxypropan-2-YL)pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of agrochemicals, flavorings, and fragrances.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-methoxypropan-2-YL)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxypropan-2-yl groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(2-methoxyphenyl)pyrazine
  • 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine
  • 2-Chloro-6-(2-pyridinyl)pyrazine

Uniqueness

2-Chloro-6-(2-methoxypropan-2-YL)pyrazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-chloro-6-(2-methoxypropan-2-yl)pyrazine

InChI

InChI=1S/C8H11ClN2O/c1-8(2,12-3)6-4-10-5-7(9)11-6/h4-5H,1-3H3

InChI Key

YCVXHSKQYPNZRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CC(=N1)Cl)OC

Origin of Product

United States

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